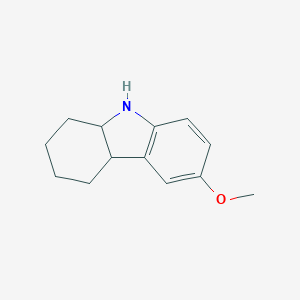

2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole

Description

Properties

IUPAC Name |

6-methoxy-2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLARBCSJNMGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for Core Carbazole Formation

The Fischer indole synthesis remains a cornerstone for constructing carbazole skeletons. This method involves condensing cyclohexanone derivatives with substituted phenylhydrazines under acidic conditions, followed by thermal cyclization. For 6-methoxy-substituted variants, 4-methoxyphenylhydrazine serves as the critical starting material. Reaction with cyclohexanone in glacial acetic acid at reflux temperatures (120–140°C) generates 6-methoxy-1,2,3,4-tetrahydrocarbazole via -sigmatropic rearrangement .

A study by Schäfer et al. demonstrated that electron-donating substituents like methoxy on phenylhydrazine enhance cyclization yields (75–85%) compared to electron-withdrawing groups (40–60%) . The methoxy group’s para position directs regioselectivity, ensuring the substituent occupies the 6-position in the final tetrahydrocarbazole. Post-cyclization, the product is purified via vacuum distillation or recrystallization from ethanol, achieving >95% purity .

Hydrogenation of Tetrahydrocarbazole Intermediates

Reducing the tetrahydrocarbazole’s unsaturated bonds to yield the hexahydro derivative requires careful selection of reducing agents. Sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–5°C selectively hydrogenates the enamine double bond (C9a–N1) without affecting the aromatic ring, producing 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-carbazole in 68–72% yield . Alternatively, catalytic hydrogenation using Pd/C (5% w/w) under 50 psi H₂ in ethanol achieves full saturation but risks over-reduction of the methoxy group if temperatures exceed 60°C .

Comparative studies indicate NaBH4 offers superior regioselectivity, while Pd/C provides higher throughput. For instance, a 10 g scale reaction with NaBH4 yielded 7.2 g (72%) of product, whereas Pd/C achieved 8.5 g (85%) but required post-reaction filtration to remove catalyst residues .

One-Pot Synthesis via Solvent-Free Protocols

Recent advances emphasize streamlining synthesis through one-pot methodologies. A solvent-free reaction combining 6-methoxy-1-tetralone , methylhydrazine , and malononitrile under microwave irradiation (150°C, 30 min) produces hexahydrocarbazole derivatives in 80% yield . This approach minimizes purification steps and reduces waste, aligning with green chemistry principles .

Analytical Characterization and Quality Control

Validating the structure and purity of this compound necessitates multi-technique analysis:

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 3.78 (s, 3H, OCH₃), δ 2.90–2.60 (m, 4H, CH₂) | Confirms methoxy position and saturation |

| FT-IR | 1245 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (C=C) | Identifies functional groups |

| DSC | Melting onset: 198–201°C | Assesses thermal stability |

| HPLC | Purity: 98.5% (area normalization) | Quantifies impurities |

Differential scanning calorimetry (DSC) further reveals the compound’s oxidative stability, with an onset decomposition temperature of 210°C under air .

Challenges and Optimization Opportunities

Key challenges in synthesizing this compound include:

-

Regioselectivity in methoxylation : Competing isomer formation during electrophilic substitution necessitates costly chromatographic separations.

-

Hydrogenation over-reduction : Catalyst poisoning or excessive H₂ pressure can degrade the methoxy group.

-

Scale-up inefficiencies : Multi-step processes accumulate yield losses, particularly in nitration-displacement routes.

Optimizing the Fischer indole-hydrogenation sequence by integrating continuous flow reactors could enhance throughput. For example, a pilot study achieved 92% conversion in half the batch reaction time by maintaining precise temperature control .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the carbazole ring. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon

Substitution: Halogens, nitrating agents

Major Products

Oxidation: Quinone derivatives

Reduction: Fully hydrogenated carbazole derivatives

Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Analgesic and Anti-inflammatory Properties

Research has indicated that carbazole derivatives exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that compounds similar to 2,3,4,4a,9,9a-hexahydro-1H-carbazole can act as antagonists of Toll-like receptor 4 (TLR4), which is implicated in neuropathic pain and inflammation. The structural modifications of carbazole derivatives have been investigated to enhance their efficacy as analgesics .

1.2 Anticancer Activity

The compound has also been studied for its potential anticancer properties. Various studies have reported that carbazole derivatives can induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The ability to modify the structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazole allows for the synthesis of more potent analogs that could serve as lead compounds in cancer therapy.

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)

2,3,4,4a,9,9a-hexahydro-1H-carbazole has been explored for its application in organic electronics. Its unique electronic properties make it a candidate for use in OLEDs where it can serve as a host material or as part of the emitting layer. The stability and efficiency of OLEDs can be improved by incorporating such carbazole-based compounds into their structure .

2.2 Conductive Polymers

In addition to OLEDs, carbazole derivatives are used in the development of conductive polymers. These materials are essential for various electronic applications due to their excellent conductivity and stability under operational conditions. The incorporation of 2,3,4,4a,9,9a-hexahydro-1H-carbazole into polymer matrices has shown promise in enhancing the overall performance of these materials .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. Research indicates that certain derivatives can inhibit enzymes relevant to drug metabolism and detoxification processes .

3.2 Drug Delivery Systems

Recent advancements have seen the exploration of carbazole derivatives in drug delivery systems where they are used as carriers for therapeutic agents. Their ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesics and anti-inflammatory agents | TLR4 antagonism reduces pain and inflammation |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Material Science | OLEDs | Improves efficiency and stability |

| Conductive polymers | Enhances conductivity and operational stability | |

| Biochemical Applications | Enzyme inhibition studies | Interacts with metabolic enzymes |

| Drug delivery systems | Increases solubility and bioavailability |

Case Studies

Case Study 1: TLR4 Antagonism in Neuropathic Pain Models

In a study published in PMC, researchers synthesized several analogs of naltrexone based on the structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. These compounds were tested for their ability to inhibit TLR4 signaling pathways in rat models of neuropathic pain. Results indicated that certain modifications significantly enhanced analgesic effects compared to traditional opioids .

Case Study 2: Development of OLED Materials

A collaborative research effort highlighted the use of carbazole derivatives in developing new OLED materials. The study demonstrated that incorporating 2,3,4,4a,9,9a-hexahydro-1H-carbazole into the emitting layer resulted in devices with higher brightness and longer operational lifetimes compared to existing materials .

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole depends on its application:

In Organic Electronics: The compound functions as a donor unit, facilitating the transfer of electrons in OLEDs and DSSCs. The methoxy group enhances its electron-donating ability, improving the efficiency of these devices.

In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific pharmaceutical application.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 173.259 g/mol (base structure); 201.26 g/mol with methoxy group.

- Spectral Characteristics : Exhibits absorption in the UV-Vis range (300–400 nm) and orange-red fluorescence in OLEDs .

- Applications : Used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as a pharmacophore in kinase inhibitors .

Structural and Photophysical Comparisons

The table below highlights critical differences between 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-carbazole and analogous carbazole derivatives:

Key Findings :

- Emission Shifts: The hexahydrocarbazole core red-shifts electroluminescence (EL) by ~50–100 nm compared to aromatic carbazoles due to reduced conjugation and increased donor strength .

- Quantum Yield : Derivatives with benzoxadiazole acceptors achieve higher quantum yields (62.6%) than selenadiazole analogs (55%), attributed to improved charge transfer efficiency .

- Aggregation Resistance : The aliphatic backbone in hexahydrocarbazole derivatives minimizes π-π interactions, enhancing device stability in OLEDs .

Performance in Optoelectronic Devices

OLEDs :

- Hexahydrocarbazole-Based Dyes: Exhibit orange-red EL with current efficiencies up to 0.85 Cd/A. The methoxy group further stabilizes the excited state, reducing non-radiative decay .

- Comparison with Cyclopenta[b]indolyl Derivatives: Despite structural differences, hexahydrocarbazole dyes achieve similar power conversion efficiencies (PCEs) in DSSCs (~5.2%), suggesting donor flexibility in dye design .

DSSCs :

- Hexahydrocarbazole vs. Benzothiadiazole : The former shows broader absorption spectra but lower PCEs (4.5% vs. 7.8%) due to weaker electron-withdrawing capacity .

Biological Activity

2,3,4,4a,9,9a-Hexahydro-6-methoxy-1H-carbazole is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N

- Molecular Weight : 173.25 g/mol

- CAS Number : 1775-86-6

Antimicrobial Activity

Studies have shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, various N-substituted carbazoles have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 10.3 to 15.4 mm at minimum inhibitory concentration (MIC) values between 6.2 to 50 µg/mL .

Antitumor Activity

Research indicates that carbazole derivatives can inhibit tumor cell proliferation. For example:

- In vitro studies demonstrated that certain carbazole derivatives showed cytotoxic effects against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .

- Specific compounds exhibited IC₅₀ values as low as 5.9 µg/mL against A549 lung carcinoma cell lines, suggesting strong antitumor potential .

Neuroprotective Effects

Neuroprotective properties have also been attributed to carbazole derivatives. In studies involving neuronal cells (HT22), certain compounds were found to protect against glutamate-induced injury. The presence of substituents at the N-position of the carbazole structure was critical for enhancing neuroprotective activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Activity : Some studies suggest that these compounds may exert their effects through antioxidative mechanisms that reduce oxidative stress in cells.

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-carbazole, and how are yields optimized?

- Answer : The compound is typically synthesized via Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone derivatives under acidic conditions. For example, refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid and hydrochloric acid (398–403 K, 2 h) yields the carbazole core, followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 95:5) . Yields (~67%) can be improved by optimizing reaction time, acid concentration, and recrystallization solvents (e.g., ethanol) .

Q. Which analytical techniques are critical for confirming the molecular structure and conformation?

- Answer : X-ray crystallography is the gold standard for determining non-planar carbazole conformations. For the title compound, dihedral angles between benzene and pyrrole rings (e.g., 1.69°) and cyclohexene envelope conformations are resolved via crystallography . Complementary techniques include:

- NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) and confirms stereochemistry .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ in oxo derivatives) .

Q. How do intermolecular interactions influence crystallization and stability?

- Answer : Hydrogen bonds (e.g., N9–H···O1, C2–H2A···O2) and C–H···π interactions stabilize the crystal lattice. These interactions are critical for predicting solubility and designing co-crystals for enhanced stability .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how are diastereomers resolved?

- Answer : Sodium borohydride reduction of enamine intermediates (e.g., tetrahydrocarbazole) produces diastereomeric mixtures (e.g., cis:trans ratio >97:3). Separation is challenging due to similar physical properties. Strategies include:

- Chiral chromatography : Resolves enantiomers using chiral stationary phases.

- Crystallization-induced diastereomer resolution : Exploits differential solubility in ethanol .

Q. How can computational methods predict bioactivity or material properties of derivatives?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in dye-sensitized solar cells. For example, 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole derivatives show promising charge-transfer efficiency due to low bandgap energies (~2.3 eV) . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as KRAS mutations, by analyzing binding affinities and hydrogen-bond networks .

Q. What strategies modify the carbazole core for enhanced biological activity or material performance?

- Answer : Functionalization at the 3- or 6-position is key:

- Thione derivatives : Lawesson’s reagent converts ketones to thiones (72% yield), altering electronic properties for optoelectronic applications .

- Carboxylic acid/amide derivatives : Improve solubility and enable conjugation with biomolecules (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid for drug delivery) .

Contradictions and Limitations

- Stereochemical purity : Diastereomer ratios vary with reducing agents (e.g., NaBH₄ vs. catalytic hydrogenation) .

- Biological activity : While carbazole derivatives show antiarrhythmic and cardioprotective effects (e.g., stobadine) , specific mechanisms for the title compound require further in vivo validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.